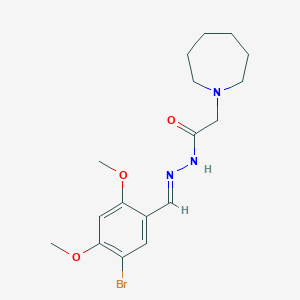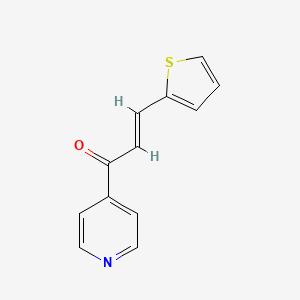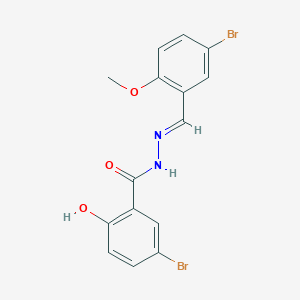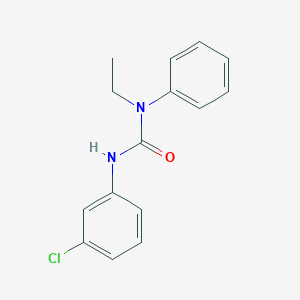
2-(1-azepanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide
説明
2-(1-azepanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide, commonly known as BDAHA, is a novel compound with potential applications in scientific research. BDAHA belongs to the class of hydrazones and has been synthesized using a simple and efficient method.
科学的研究の応用
BDAHA has shown potential applications in scientific research, particularly in the field of medicinal chemistry. BDAHA has been reported to possess significant anti-inflammatory, antimicrobial, and anticancer activities. BDAHA has also been found to be a potent inhibitor of human carbonic anhydrase II, which is a zinc-containing enzyme that plays a crucial role in many physiological processes. The inhibition of carbonic anhydrase II by BDAHA has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders.
作用機序
The mechanism of action of BDAHA is not fully understood. However, studies have shown that BDAHA inhibits the activity of carbonic anhydrase II by binding to the zinc ion present in the active site of the enzyme. BDAHA also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BDAHA has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Biochemical and Physiological Effects
BDAHA has been found to have several biochemical and physiological effects. BDAHA has been found to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. BDAHA has also been found to possess potent antibacterial activity against several Gram-positive and Gram-negative bacteria. BDAHA has been found to inhibit the activity of carbonic anhydrase II, which is involved in many physiological processes, including acid-base regulation, respiration, and bone resorption.
実験室実験の利点と制限
BDAHA has several advantages for lab experiments. BDAHA is easy to synthesize using a simple and efficient method. BDAHA has been found to be stable under various conditions, making it suitable for long-term storage. BDAHA has been found to be highly pure, making it suitable for various bioassays. However, the limitations of BDAHA include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of BDAHA. One potential direction is the synthesis of BDAHA derivatives with improved solubility and bioactivity. Another potential direction is the investigation of the potential therapeutic applications of BDAHA in the treatment of neurological disorders, such as glaucoma and epilepsy. Further studies are also needed to elucidate the mechanism of action of BDAHA and its potential toxicity at high concentrations.
Conclusion
In conclusion, BDAHA is a novel compound with potential applications in scientific research. BDAHA has been synthesized using a simple and efficient method and has shown significant anti-inflammatory, antimicrobial, and anticancer activities. BDAHA has been found to inhibit the activity of carbonic anhydrase II and has potential therapeutic applications in the treatment of glaucoma, epilepsy, and other neurological disorders. Further research is needed to elucidate the mechanism of action of BDAHA and its potential toxicity at high concentrations.
特性
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrN3O3/c1-23-15-10-16(24-2)14(18)9-13(15)11-19-20-17(22)12-21-7-5-3-4-6-8-21/h9-11H,3-8,12H2,1-2H3,(H,20,22)/b19-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYVFWTZSMKJLM-YBFXNURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)CN2CCCCCC2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)CN2CCCCCC2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-azepanyl)-N'-(5-bromo-2,4-dimethoxybenzylidene)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-2-phenylethyl 3-{[4-oxo-4-(2-oxo-2-phenylethoxy)butanoyl]amino}benzoate](/img/structure/B3837244.png)
![1-(4-fluorobenzyl)-3-[2-(3-hydroxy-1-piperidinyl)-2-oxoethyl]-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B3837254.png)

![4-fluoro-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B3837271.png)





![2-(4-bromophenyl)-2-oxoethyl 4-oxo-4-[(4-phenoxyphenyl)amino]butanoate](/img/structure/B3837294.png)


![4-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B3837328.png)
![1-[3-(4-isopropylphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3837330.png)